An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate
An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 4-iodo-3-methoxybenzoate, registered under CAS Number 35387-92-9 , is a substituted aromatic ester that has garnered significant interest within the scientific community.[1] Its unique trifunctional structure—comprising an ester, a methoxy ether, and a strategically placed iodine atom—makes it an exceptionally valuable intermediate in organic synthesis. The iodine atom, in particular, serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, tailored for professionals in chemical research and drug development.
Compound Profile and Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key characteristics of Methyl 4-iodo-3-methoxybenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35387-92-9 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid or powder | [3] |
| Melting Point | 92-95 °C | [5][6] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dark, dry place (4-8°C recommended) | [1][3] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 4-iodo-3-methoxybenzoate is typically achieved through a Williamson ether synthesis-like pathway, starting from its phenolic precursor. The following protocol is based on established methodologies for analogous compounds, providing a reliable and scalable route.[7]
Experimental Protocol: Methylation of Methyl 4-hydroxy-3-methoxybenzoate
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Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Methyl 4-hydroxy-3-iodobenzoate (1 equivalent), in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, ~1.3 equivalents) to the solution. The causality here is critical: the carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This step is essential for the subsequent nucleophilic attack.
-
Methylation : Introduce the methylating agent, methyl iodide (CH₃I, ~1.5 equivalents), to the reaction mixture.[7] The highly nucleophilic phenoxide attacks the electrophilic methyl group of the methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired methoxy ether.
-
Reaction Monitoring : Heat the mixture (e.g., to 60 °C) and stir for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation : Upon completion, cool the mixture to room temperature and quench with water. This step dissolves the inorganic salts. Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure Methyl 4-iodo-3-methoxybenzoate.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-iodo-3-methoxybenzoate.
Applications in Drug Development and Organic Synthesis
The true value of Methyl 4-iodo-3-methoxybenzoate lies in its utility as a versatile synthetic intermediate.[3] The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials science.
Key Application Areas:
-
Pharmaceutical Synthesis : This compound is a crucial reactant in the preparation of complex heterocyclic systems. Notably, it is used to prepare isoquinolinediones, which have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy.[2] Its role as an intermediate extends to the development of various anti-inflammatory and anti-cancer agents.[3][8]
-
Organic Synthesis : Beyond specific drug targets, it serves as a generic building block. The iodide allows for facile introduction of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings.[8][9] This allows chemists to elaborate the core structure into a diverse array of more complex molecules.[3]
-
Materials Science : In material science, intermediates like this are employed to modify polymer properties, potentially enhancing thermal stability and mechanical strength.[3][8]
Role as a Versatile Synthetic Intermediate
Caption: The central role of the aryl iodide in synthetic diversification.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. Methyl 4-iodo-3-methoxybenzoate is classified with the following GHS hazard statements:
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
The signal word is "Warning".[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Exposure Response :
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[12][13]
Conclusion
Methyl 4-iodo-3-methoxybenzoate is more than just a chemical on a shelf; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, particularly at the aryl iodide position, provides a reliable and versatile platform for the synthesis of high-value compounds, from life-saving pharmaceuticals to next-generation materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential.
References
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Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980. PubChem - NIH. [Link]
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Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Watford Chemical. [Link]
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Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. [Link]
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Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]
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Methyl 4-iodobenzoate. Wikipedia. [Link]
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